Welcome to the BenchChem Online Store!
molecular formula C9H12O4 B1630611 2,3-Norbornanedicarboxylic Acid CAS No. 2435-37-2

2,3-Norbornanedicarboxylic Acid

Cat. No. B1630611
M. Wt: 184.19 g/mol
InChI Key: IVVOCRBADNIWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06599968B2

Procedure details

100.0 g (438.3 mmoles) of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate (228.15 g/mole) and 280 ml of water were charged into a 2L Erlenmeyer flask with stirring. To this solution was added fuming sulfuric acid until the pH of the resulting solution was ˜1. As the pH became acidic, a white flocculent precipitate formed. The solution was stirred and cooled to room temperature. The precipitate was removed by vacuum filtration and dried overnight in a vacuum oven at 110° C. The resulting product (melting point of 152.1-153.4° C.) was dried and milled. An IR analysis was consistent with that of the expected structure.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:8]([O-:10])=[O:9])[CH:2]2[C:11]([O-:13])=[O:12].[Na+].[Na+].S(=O)(=O)(O)O>O>[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:8]([OH:10])=[O:9])[CH:2]2[C:11]([OH:13])=[O:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C12C(C(C(CC1)C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
280 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added
CUSTOM
Type
CUSTOM
Details
a white flocculent precipitate formed
STIRRING
Type
STIRRING
Details
The solution was stirred
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 110° C
Duration
8 (± 8) h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting product (melting point of 152.1-153.4° C.) was dried
CUSTOM
Type
CUSTOM
Details
milled

Outcomes

Product
Name
Type
Smiles
C12C(C(C(CC1)C2)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06599968B2

Procedure details

100.0 g (438.3 mmoles) of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate (228.15 g/mole) and 280 ml of water were charged into a 2L Erlenmeyer flask with stirring. To this solution was added fuming sulfuric acid until the pH of the resulting solution was ˜1. As the pH became acidic, a white flocculent precipitate formed. The solution was stirred and cooled to room temperature. The precipitate was removed by vacuum filtration and dried overnight in a vacuum oven at 110° C. The resulting product (melting point of 152.1-153.4° C.) was dried and milled. An IR analysis was consistent with that of the expected structure.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:8]([O-:10])=[O:9])[CH:2]2[C:11]([O-:13])=[O:12].[Na+].[Na+].S(=O)(=O)(O)O>O>[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:8]([OH:10])=[O:9])[CH:2]2[C:11]([OH:13])=[O:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C12C(C(C(CC1)C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
280 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added
CUSTOM
Type
CUSTOM
Details
a white flocculent precipitate formed
STIRRING
Type
STIRRING
Details
The solution was stirred
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 110° C
Duration
8 (± 8) h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting product (melting point of 152.1-153.4° C.) was dried
CUSTOM
Type
CUSTOM
Details
milled

Outcomes

Product
Name
Type
Smiles
C12C(C(C(CC1)C2)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.